2,2,4,4,6,6-Hexamethylcyclotrisilazane

Catalog No.
S1513270
CAS No.
1009-93-4
M.F
C6H21N3Si3
M. Wt
219.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4,4,6,6-Hexamethylcyclotrisilazane

CAS Number

1009-93-4

Product Name

2,2,4,4,6,6-Hexamethylcyclotrisilazane

IUPAC Name

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane

Molecular Formula

C6H21N3Si3

Molecular Weight

219.51 g/mol

InChI

InChI=1S/C6H21N3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H,1-6H3

InChI Key

WGGNJZRNHUJNEM-UHFFFAOYSA-N

SMILES

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C

Canonical SMILES

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C

The exact mass of the compound 2,2,4,4,6,6-Hexamethylcyclotrisilazane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139842. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,4,4,6,6-Hexamethylcyclotrisilazane (CAS: 1009-93-4) is a high-purity cyclic trimeric silazane characterized by a six-membered ring of alternating silicon and nitrogen atoms, featuring a boiling point of 186-188 °C and a density of 0.92 g/mL . In industrial and advanced research procurement, HMCTS is primarily sourced as a structural building block for polysilazane synthesis, a high-yield precursor for polymer-derived silicon carbonitride (SiCN) ceramics, and a volatile precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) [1]. Unlike linear silazanes that act primarily as monofunctional silylating agents, the pre-formed cyclic Si-N-Si backbone of HMCTS provides an intact structural motif that enables higher ceramic yields, denser thin-film deposition, and highly controlled ring-opening polymerization architectures.

Substituting HMCTS with common linear alternatives like hexamethyldisilazane (HMDS) or larger cyclic analogs like octamethylcyclotetrasilazane (OMCTS) fundamentally alters process thermodynamics and final material properties. In CVD and ALD workflows, linear silazanes like HMDS fragment extensively, leading to lower nitrogen incorporation, higher carbon contamination, and poorer step coverage in high-aspect-ratio semiconductor structures [1]. Conversely, while OMCTS shares a cyclic structure, its eight-membered ring possesses significantly lower ring strain than the six-membered HMCTS ring. This lower strain requires higher activation energies for ring-opening polymerization (ROP), resulting in slower reaction kinetics and necessitating higher thermal budgets that can induce unwanted cross-linking [2]. Consequently, replacing HMCTS compromises either the deposition conformality, the structural integrity of the resulting SiCN matrix, or the thermal efficiency of the manufacturing process.

Higher Ceramic Yield in Polymer-Derived SiCN Synthesis vs. Linear Silazanes

In the synthesis of silicon carbonitride (SiCN) ceramics, maintaining the structural integrity of the precursor during pyrolysis is critical for maximizing output and minimizing volumetric shrinkage. HMCTS provides a pre-formed cyclic Si-N-Si backbone that resists premature fragmentation. When cross-linked and pyrolyzed, cyclic silazane-based networks routinely achieve ceramic yields exceeding 70-75% at temperatures up to 1000 °C [1]. In contrast, linear silazanes undergo extensive volatilization of low-molecular-weight fragments during heating, often resulting in ceramic yields below 50% [1].

Evidence DimensionPyrolytic ceramic yield (wt% retained mass)
Target Compound Data>70-75% yield for cyclic silazane networks
Comparator Or BaselineLinear silazanes: <50% yield
Quantified Difference20-25% absolute increase in retained ceramic mass
ConditionsInert atmosphere pyrolysis (Ar/N2) up to 1000 °C

Higher ceramic yield minimizes volumetric shrinkage and structural defects during the manufacturing of high-temperature SiCN matrix composites.

Accelerated Ring-Opening Kinetics Driven by High Ring Strain vs. OMCTS

The synthesis of high-molecular-weight polysilazanes requires efficient ring-opening polymerization (ROP). HMCTS features a highly strained six-membered ring, which lowers the activation energy required for cationic or anionic ring opening. Compared to the eight-membered ring of octamethylcyclotetrasilazane (OMCTS), HMCTS initiates and propagates significantly faster under identical catalytic conditions [1]. This thermodynamic advantage allows for lower processing temperatures and reduces the incidence of unwanted side reactions, such as excessive cross-linking or depolymerization, which occur when pushing OMCTS to higher thermal budgets [1].

Evidence DimensionRing strain and ROP reactivity
Target Compound DataHigh reactivity driven by 6-membered ring strain
Comparator Or BaselineOMCTS (8-membered ring): Lower reactivity, requires higher activation energy
Quantified DifferenceFaster polymerization initiation and propagation at lower temperatures
ConditionsCationic ring-opening polymerization in solvent/catalyst systems

Enables manufacturers to synthesize tailored polysilazanes with tighter molecular weight distributions at lower energy costs.

Suppression of Cyclic Impurities in PDMS Polycondensation

In the synthesis of narrowly dispersed polydimethylsiloxanes (PDMS) via polycondensation of silanols, released water typically causes depolymerization and the formation of up to 40% unwanted cyclic siloxane byproducts. HMCTS acts as a highly efficient dehydrating agent; its silazane ring cleaves upon interaction with terminal silanol groups, absorbing water by releasing ammonia and seamlessly incorporating the siloxane unit into the chain [1]. This virtually eliminates cyclization processes, outperforming standard linear scavengers that do not contribute constructively to the polymer backbone [1].

Evidence DimensionUnwanted cyclic siloxane byproduct formation
Target Compound DataNear complete suppression of cyclization
Comparator Or BaselineStandard polycondensation without cyclic silazane: Up to 40% cyclic byproducts
Quantified Difference~40% reduction in low-molecular-weight cyclic impurities
ConditionsPolycondensation of alpha,omega-oligodimethylsiloxanols at 100 °C

Improves the purity and physicochemical stability of synthesized PDMS by eliminating volatile cyclic impurities.

Higher Conformality in Low-Temperature ALD vs. HMDS

For semiconductor passivation and barrier layers, HMCTS serves as an effective precursor for SiCN and SiN films. With a boiling point of 186-188 °C, it provides sufficient vapor pressure for ALD delivery while remaining thermally stable against premature CVD-mode self-decomposition at low temperatures (<400 °C) [1]. Unlike HMDS, which often deposits carbon-rich, lower-density films due to extensive methyl-group fragmentation, the intact cyclic Si-N structure of HMCTS promotes denser film nucleation and step coverage reaching ~95% in high-aspect-ratio trenches [1].

Evidence DimensionStep coverage and film density in ALD
Target Compound DataHigh conformality (~95% step coverage) with intact Si-N delivery
Comparator Or BaselineHMDS: Lower density, higher carbon contamination, poorer conformality
Quantified DifferenceHigher step coverage and reduced wet etch rates
ConditionsPlasma-enhanced ALD (PEALD) at 200-500 °C

Critical for semiconductor foundries requiring defect-free, highly conformal barrier dielectrics in advanced node architectures.

Precursor for Polymer-Derived SiCN Ceramics

Ideal for formulating preceramic polymers that yield high-temperature, oxidation-resistant SiCN matrix composites. The high ceramic yield of HMCTS-derived networks minimizes shrinkage during pyrolysis, making it the right choice for aerospace components and industrial thermal protection layers [1].

Monomer for Specialty Polysilazanes via ROP

Used in ring-opening polymerization to create customized polysilazane binders, coatings, and adhesives. The high ring strain of HMCTS allows for efficient polymerization at lower temperatures compared to OMCTS, providing precise control over molecular weight and architecture [2].

Low-Temperature ALD/CVD of Silicon Nitride and Carbonitride

Sourced by semiconductor manufacturers as a volatile, high-conformality precursor for depositing barrier layers, passivation films, and pore-sealing dielectrics. Its ability to deposit dense films with ~95% step coverage outperforms linear silazanes in high-aspect-ratio microelectronics [3].

Reactive Dehydrating Agent in High-Purity Silicone Synthesis

Employed in the polycondensation of siloxanols to scavenge water and prevent the formation of volatile cyclic siloxane impurities. HMCTS cleanly opens and incorporates into the polymer backbone, ensuring high-purity PDMS production without the mass loss associated with standard scavengers [4].

Boiling Point

188.0 °C

Melting Point

-10.0 °C

UNII

ECL2W6GI8L

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 65 of 69 companies with hazard statement code(s):;
H226 (92.31%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (58.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (58.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (64.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1009-93-4

Wikipedia

2,2,4,4,6,6-hexamethylcyclotrisilazane

General Manufacturing Information

Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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